Technical Guide: Physical Properties of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one
Technical Guide: Physical Properties of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-([1,1'-Biphenyl]-4-yl)pentan-1-one, also known as 4-pentanoylbiphenyl, is an organic compound with the chemical formula C₁₇H₁₈O.[1][2][3][4][5][6] This molecule belongs to the ketone family and is characterized by a pentanoyl group attached to a biphenyl structure. The presence of the biphenyl moiety, a prominent feature in many biologically active compounds, and the ketone functional group make this compound a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical properties, the experimental protocols for their determination, and relevant chemical synthesis and potential biological pathways.
Physical and Chemical Properties
The key physical and chemical properties of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one are summarized in the table below. These properties are crucial for its handling, characterization, and application in various research and development settings.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈O | [1][2][3][4][5][6] |
| Molecular Weight | 238.32 g/mol | [4][5][6] |
| Appearance | White solid | [2] |
| Melting Point | 76-78 °C | [2][7] |
| Boiling Point | 368.7 °C at 760 mmHg | [2][6] |
| 368.7±11.0 °C (Predicted) | [7] | |
| Flash Point | 158.8 °C | [2] |
| Density | 1.010±0.06 g/cm³ (Predicted) | [7] |
| Refractive Index | 1.547 | [2] |
| Storage Temperature | 2-8°C | [7] |
Experimental Protocols
Accurate determination of physical properties is fundamental for the identification and purity assessment of a chemical compound. The following are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range typically indicates a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one is finely ground into a powder using a mortar and pestle.[2]
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is then inverted and gently tapped to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[4]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[1] The thermometer is inserted into its designated holder to ensure its bulb is level with the sample.[2]
-
Heating and Observation: The apparatus is heated at a slow, controlled rate, approximately 1-2°C per minute, especially near the expected melting point.[2]
-
Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.[1][2] For accurate results, the determination should be repeated at least twice.[1]
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or other heat source
Procedure:
-
Sample Preparation: A small amount (a few milliliters) of the liquid form of the compound (if melted) is placed into the small test tube.[8]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[8][9]
-
Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the heating oil within the Thiele tube.
-
Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution throughout the oil.[2][6]
-
Observation and Measurement: As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[9] The heat source is then removed.
-
Data Recording: The liquid will begin to cool. The temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[6]
Synthesis and Potential Biological Relevance
Synthesis via Friedel-Crafts Acylation
A common and effective method for the synthesis of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one is through the Friedel-Crafts acylation of biphenyl.[1] This electrophilic aromatic substitution reaction involves the reaction of biphenyl with pentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
References
- 1. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemicals as Invaluable Sources of Potent Antimicrobial Agents to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: a class of potent aggrecanase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity and mode of action of 1,8-cineol against carbapenemase-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
